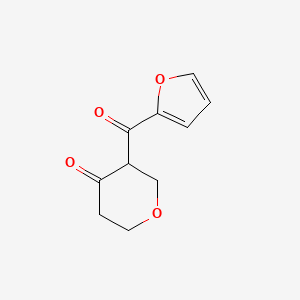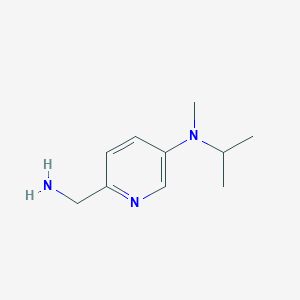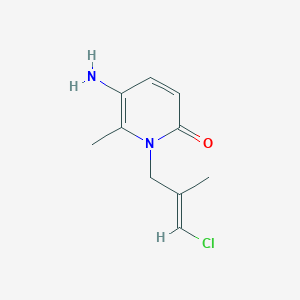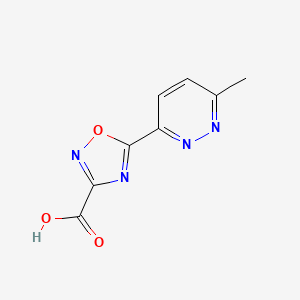![molecular formula C8H13N3O B13321624 2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole: is a compound with an intriguing structure. Let’s break it down:
Imidazole: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as the core structure for various natural products, including histidine, purine, and DNA bases.
Métodos De Preparación
Synthetic Routes::
- The resulting azetidin-3-yloxy can then react with 1-methyl-1H-imidazole (prepared separately) to form 2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole .
Azetidin-3-yloxy: is a key component. It can be synthesized by reacting (a four-membered ring containing one nitrogen atom) with an alcohol (e.g., methanol) in the presence of an acid catalyst.
Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to produce this compound. Unfortunately, specific industrial routes are not widely documented.
Análisis De Reacciones Químicas
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole derivatives with additional oxygen atoms.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions at various positions on the imidazole ring are possible.
Common Reagents: Reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions can yield diverse products, including derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.
Chemistry: Explore its reactivity and use as a building block for more complex molecules.
Biology: Study its interactions with biological macromolecules (e.g., proteins, DNA).
Industry: Assess its applications in materials science or catalysis.
Mecanismo De Acción
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds: Other imidazole derivatives, such as clemizole, etonitazene, and omeprazole, share structural features.
Uniqueness: Highlight its distinct properties compared to these compounds.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-10-8(11)6-12-7-4-9-5-7/h2-3,7,9H,4-6H2,1H3 |
Clave InChI |
UWSVRAYWEWNNSN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)






![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)

